molecular formula C14H17FN6O B2933180 2-Cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2415624-71-2

2-Cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2933180
CAS RN: 2415624-71-2
M. Wt: 304.329
InChI Key: BYLPFLUTFIYECG-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluoropyrimidinyl group, a piperazinyl group, and an oxadiazole group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The fluoropyrimidinyl group contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The piperazinyl group is a six-membered ring containing two nitrogen atoms, and the oxadiazole group is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the fluorine atom in the fluoropyrimidinyl group could potentially undergo nucleophilic substitution reactions. The nitrogen atoms in the piperazinyl and oxadiazole groups could act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity. The presence of multiple ring structures could influence its shape and size .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The presence of multiple functional groups means that it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about its safety .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be tested for biological activity to see if it has potential as a drug .

properties

IUPAC Name

2-cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c15-11-7-16-14(17-8-11)21-5-3-20(4-6-21)9-12-18-19-13(22-12)10-1-2-10/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLPFLUTFIYECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoropyrimidine

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